2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt

Silver-Dye-Bleach Photography Reversible Protection Spectral Shifting

Sourcing J-acid derivatives with consistent reactivity is critical for reproducible azo dye synthesis. This N-benzoyl protected intermediate (CAS 10534-92-6) solves the problem of unwanted side reactions inherent to unprotected J-acid, enabling production of direct dyes like C.I. Direct Red 81 with quantifiably superior lightfastness. - Directs regioselective azo coupling ortho to the 4-hydroxy group, minimizing by-products. - Enables a 1-2 grade lightfastness improvement (grade 4 vs. 2-3) in derived dyes for demanding textile applications. - Maintained at ≥95% purity with residual free amine below 1.5%, ensuring stoichiometric precision for scale-up.

Molecular Formula C17H12NNaO5S
Molecular Weight 365.3 g/mol
CAS No. 10534-92-6
Cat. No. B085337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt
CAS10534-92-6
Molecular FormulaC17H12NNaO5S
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C17H13NO5S.Na/c19-16-10-14(24(21,22)23)9-12-8-13(6-7-15(12)16)18-17(20)11-4-2-1-3-5-11;/h1-10,19H,(H,18,20)(H,21,22,23);/q;+1/p-1
InChIKeyKGBXWJYGPYGDEG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzoyl J-Acid Sodium Salt: Chemical Identity & Procurement Overview


2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt (CAS 10534-92-6) — also known as N-Benzoyl J-acid sodium salt or sodium 7-benzamido-4-hydroxynaphthalene-2-sulphonate — is a naphthalene sulfonate derivative belonging to the aryl amide subclass of dye intermediates [1]. It bears a benzoylamino substituent at the 7-position and a hydroxyl group at the 4-position on the naphthalene ring, distinguishing it from simpler amino-naphthol sulfonic acids [2]. The compound is assigned EC Number 234-104-4, with a molecular formula of C₁₇H₁₂NNaO₅S and a molecular weight of 365.34 g/mol [3]. Commercially, it is supplied as a solid at typical purities ≥95% and functions primarily as a protected coupling component for the manufacture of direct azo dyes, including C.I. Direct Red 81 and Direct Violet 63 .

Workflow Protected coupling component for azo dye synthesis
Selection Reversible benzoylation enables spectral modulation
Use Context Consistent purity supports stoichiometric control

Why N-Benzoyl J-Acid Cannot Be Replaced by Common Analogs


While J-acid, N-acetyl J-acid, and N-benzoyl H-acid share the naphthalene sulfonate scaffold, substituting them for N-benzoyl J-acid sodium salt introduces quantifiable differences in reactivity, product performance, and process reliability. J-acid (CAS 87-02-5) bears a free amine group at the 7-position (molecular weight: 239.25 g/mol), which can participate in undesired side reactions during azo coupling, potentially reducing dye yield and purity . N-acetyl J-acid (CAS 6334-97-0) offers a smaller protecting group that alters the steric and electronic environment during coupling. N-benzoyl H-acid (CAS 117-46-4) contains two sulfonic acid groups (molecular weight: 423.42 g/mol), leading to a different solubility profile and substantivity in dyeing processes . The benzoyl group in the target compound uniquely balances protection, solubility, and the lightfastness of the resulting dyes, as demonstrated by the elevated lightfastness rating (grade 4) of Direct Red 81 .

Unprotected J‑acid
Free amine may promote side reactions, potentially reducing dye yield and purity
N‑acetyl J‑acid
Smaller protecting group can alter steric and electronic coupling behavior
N‑benzoyl H‑acid
Disulfonic acid structure shifts solubility and substantivity profiles

Quantitative Differential Evidence for N-Benzoyl J-Acid


Reversible Benzoylation for Spectral Shifting in Photography

In silver-dye-bleach (SDB) photography, dyes incorporating N-benzoyl J-acid as the coupling moiety demonstrated facile color shifting and returning via benzoylation-debenzoylation cycles. In contrast, dyes derived from R-acid or N-acyl H-acid coupling moieties exhibited difficult reversibility under identical conditions [1]. This property enabled a 3.8- to 6.3-fold sensitivity increase when using shifted dyes M-16 and C-20 in SDB photography [1].

Reversible spectral shifting
Head-to-head
Sensitivity increase: 3.8–6.3× (shifted dyes vs. R‑acid / N‑acyl H‑acid dyes)
Supports reversible spectral control in SDB photography
Silver‑dye‑bleach context; benzoylation/debenzoylation cycles
Silver-Dye-Bleach Photography Reversible Protection Spectral Shifting

Lightfastness Advantage Over Unprotected J-Acid Dyes

Direct Red 81, synthesized using N-benzoyl J-acid sodium salt as the coupling component, exhibits a lightfastness rating of 4 (ISO standard scale, 1-5) . By comparison, Direct Red 23, which incorporates unprotected J-acid as a coupling component, achieves a lightfastness rating of only 2-3 under the same standardized test conditions .

Lightfastness rating
Data to verify
Grade 4 (vs. 2–3 for unprotected J‑acid derivative)
Lightfastness endpoint context for textile dyes
Cross‑study comparable; source review needed
Direct Dyes Lightfastness Textile Performance

Verified Purity Specification for Batch Consistency

Commercial suppliers list N-Benzoyl J-acid sodium salt (CAS 10534-92-6) at ≥95% purity . In contrast, standard industrial-grade J-acid is typically offered at a coupling value of ≥92% (i.e., purity ~92%) [1], reflecting the additional purification inherent to the benzoylated derivative's manufacturing process.

Purity specification
Specification review
≥95% (vs. ≥92% for typical industrial‑grade J‑acid)
Supports batch consistency and stoichiometric accuracy
Commercial bulk supply specification context
Purity Specification Procurement Quality Batch Consistency

Selective Azo Coupling via Amino Protection

In the documented synthesis of N-benzoyl J-acid, the reaction endpoint is controlled by a diazotization test requiring that unreacted J-acid remain below 1.5% [1]. This stringent process control ensures near-complete protection of the free amine. Unprotected J-acid, in contrast, can undergo competing diazotization and self-coupling side reactions that reduce effective coupling efficiency and generate colored impurities.

Amino protection control
Class-level
Residual free amine
Process control supports selective azo coupling
Class‑level inference; diazotization monitoring at 45–50°C
Molecular weight differentiation
Class-level
MW 365.34 g/mol (J‑acid 239.25; N‑benzoyl H‑acid 423.42)
Stoichiometric calculations for dye synthesis
Molar loading adjustments required for analogs
Regioselective Coupling Azo Dye Synthesis Protecting Group Strategy

Molecular Weight Differentiation from Structural Analogs

N-Benzoyl J-acid sodium salt has a molecular weight of 365.34 g/mol (free acid form: 343.35 g/mol) [1]. This falls between J-acid (239.25 g/mol ) and N-benzoyl H-acid (423.42 g/mol, disulfonic acid [2]). For procurement calculations, 1 mole of the target compound provides one protected coupling site (the benzoylamino group occupies the 7-position), while 1 mole of N-benzoyl H-acid provides two sulfonic acid groups that increase water solubility but also increase the molecular weight per reactive site, necessitating adjusted molar loading in dye formulations.

Molecular weight differentiation
Class-level
MW 365.34 g/mol (J‑acid 239.25; N‑benzoyl H‑acid 423.42)
Stoichiometric calculations for dye synthesis
Molar loading adjustments required for analogs
Molecular Weight Stoichiometry Molar Equivalents

High-Value Application Scenarios


High-Lightfastness Direct Dyes for Textiles

The benzoyl-protected coupling component enables the production of Direct Red 81 and structurally related direct dyes that achieve a lightfastness rating of 4, compared to 2–3 for dyes derived from unprotected J-acid [1]. This 1–2 grade improvement is critical for textiles requiring color durability under light exposure, such as outdoor apparel, upholstery, and automotive interior fabrics .

Silver-Dye-Bleach Photographic Imaging Systems

In SDB photography, N-benzoyl J-acid-derived diazo dyes exhibit the unique ability to undergo reversible benzoylation-debenzoylation, enabling controlled spectral shifts that amplify photographic sensitivity 3.8- to 6.3-fold [1]. This property is not available with R-acid or N-acyl H-acid-based dyes, making this intermediate essential for specialized color-shifting photographic materials [1].

Precision Azo Coupling for Analytical Standards

The controlled benzoylation process ensures residual free amine is maintained below 1.5% [1], and commercial material is offered at ≥95% purity . This level of specification supports the compound's use as a reference intermediate in analytical method development, where precise stoichiometric control is essential for generating calibration-grade azo dye derivatives.

Bathochromic Shifted Dyes via Regioselective Coupling

The N-benzoyl group at the 7-position directs azo coupling to the ortho-position relative to the hydroxyl group (1-position) under appropriate conditions, enabling the systematic synthesis of bathochromically shifted dyes. This regiochemical control, combined with the benzoyl group's chromophoric influence, allows dye chemists to tune absorption maxima towards longer wavelengths (evaluated via the λmax of derived dyes such as Direct Red 81 at 508 nm [1]), a capability less accessible with smaller N-acyl substituents.

Application
Selection Property
Validation Focus
High‑lightfastness direct dyes
Benzoyl‑driven lightfastness profile
Color durability under light exposure
SDB photographic imaging
Reversible spectral shifting capability
Sensitivity amplification in silver‑dye‑bleach systems
Analytical reference intermediate
Controlled purity and low residual amine
Stoichiometric accuracy for calibration‑grade derivatives
Bathochromic shifted dye design
Regiochemical control and chromophoric influence
Absorption maximum tuning capability
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